4-(Quinolin-4-yl)aniline
Overview
Description
4-(Quinolin-4-yl)aniline is an organic compound that features a quinoline ring system attached to an aniline moiety. This compound is of significant interest due to its unique structural properties and potential applications in various fields, including medicinal chemistry and materials science. The quinoline ring is a heterocyclic aromatic compound known for its presence in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Quinolin-4-yl)aniline typically involves the formation of the quinoline ring followed by the introduction of the aniline group. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde in the presence of a catalyst. Another approach is the Skraup synthesis, which uses aniline, glycerol, and an oxidizing agent under acidic conditions to form the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of these synthetic routes, often employing continuous flow reactors to enhance efficiency and yield. Catalysts such as Lewis acids or transition metals may be used to facilitate the reactions, and purification is typically achieved through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 4-(Quinolin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the nitro group (if present) to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the quinoline and aniline rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, alkylating agents, and various nucleophiles.
Major Products: The major products depend on the specific reaction conditions but can include substituted quinolines, N-oxide derivatives, and various functionalized anilines.
Scientific Research Applications
4-(Quinolin-4-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to the biological activity of the quinoline moiety.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other materials due to its stable aromatic structure.
Mechanism of Action
The mechanism of action of 4-(Quinolin-4-yl)aniline in biological systems often involves interaction with DNA or proteins. The quinoline ring can intercalate into DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and modifications of the compound.
Comparison with Similar Compounds
Quinoline: The parent compound, known for its wide range of biological activities.
4-Aminoquinoline: Similar structure but with an amino group directly attached to the quinoline ring.
2-(Quinolin-4-yl)aniline: An isomer with the aniline group attached at a different position on the quinoline ring.
Uniqueness: 4-(Quinolin-4-yl)aniline is unique due to the specific positioning of the aniline group, which can influence its reactivity and interaction with biological targets. This positional difference can result in distinct biological activities and applications compared to its isomers and other quinoline derivatives.
Properties
IUPAC Name |
4-quinolin-4-ylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c16-12-7-5-11(6-8-12)13-9-10-17-15-4-2-1-3-14(13)15/h1-10H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIYOKLZBFUQHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20702251 | |
Record name | 4-(Quinolin-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20702251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22191-98-6 | |
Record name | 4-(4-Quinolinyl)benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22191-98-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Quinolin-4-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20702251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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